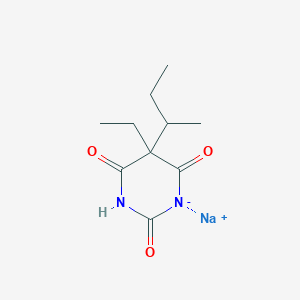
Barbituric acid, 5-ethyl-5-isobutyl-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butabarbital Sodium can cause developmental toxicity according to state or federal government labeling requirements.
See also: Butabarbital Sodium (preferred).
生物活性
Barbituric acid, 5-ethyl-5-isobutyl-, sodium salt is a notable derivative of barbituric acid recognized for its hypnotic and sedative properties. This compound has garnered interest in both medical and pharmacological research due to its biological activity, particularly its interaction with the central nervous system (CNS).
Chemical Structure and Properties
The compound is characterized by the presence of ethyl and isobutyl groups at the 5-position of the barbituric acid structure. This substitution enhances its solubility and bioavailability, making it effective in therapeutic applications. The sodium salt form improves its water solubility, facilitating easier administration and absorption in clinical settings.
This compound primarily exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the CNS. By enhancing GABA's effects, this compound promotes sedation, reduces anxiety, and induces sleep. Its mechanism can be summarized as follows:
- GABA Receptor Modulation : Increases chloride ion influx through GABA_A receptor channels, leading to neuronal hyperpolarization.
- CNS Depressant Effects : Exhibits dose-dependent depressant effects on various CNS functions.
Pharmacological Profile
Compared to other barbiturates, this compound has a relatively lower toxicity profile, which makes it a preferred choice in specific clinical scenarios. Its pharmacokinetics can be influenced by various factors including co-administration with other CNS depressants like alcohol or benzodiazepines, which may lead to enhanced sedative effects.
Table 1: Comparison of Barbiturate Derivatives
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Barbituric Acid | Core structure with no substituents | Parent compound; less potent |
| Butabarbital Sodium | Contains butyl group | Higher potency as a sedative |
| Phenobarbital | Contains phenyl group | Long half-life; used for seizure control |
| Pentobarbital Sodium | Contains pentyl group | Rapid onset; often used for anesthesia |
| 5-Ethyl-5-Isobutyl Barbiturate | Ethyl and isobutyl groups | Lower toxicity; effective hypnotic agent |
Biological Activity Studies
Research has indicated that barbituric acid derivatives possess a range of biological activities beyond their sedative effects. Notably, studies have highlighted their potential antioxidant properties and inhibitory effects on certain enzymes.
Case Study: Antioxidant Activity
A study evaluated various barbiturate derivatives for their antioxidant activity using the DPPH assay. The findings revealed that certain derivatives exhibited significant antioxidant properties, suggesting potential applications in mitigating oxidative stress-related conditions.
Table 2: Antioxidant Activity of Barbiturate Derivatives
| Compound | IC50 Value (µM) | Comparison to Standard (Acarbose) |
|---|---|---|
| 3b | 133.1 ± 3.2 | More potent than acarbose (841 ± 1.73) |
| 3d | 305 ± 7.7 | |
| 3e | 184 ± 2.3 |
Safety and Toxicology
Despite their therapeutic benefits, barbiturates are associated with risks such as dependence and overdose. The historical context of their use highlights a shift towards safer alternatives like benzodiazepines due to concerns over toxicity and potential for abuse.
Key Findings on Toxicity:
- Barbiturates exhibit dose-dependent CNS depression.
- Chronic use can lead to tolerance and dependence.
- Monitoring is crucial when co-administering with other depressants.
属性
CAS 编号 |
3330-61-8 |
|---|---|
分子式 |
C10H15N2NaO3 |
分子量 |
234.23 g/mol |
IUPAC 名称 |
sodium;5-butan-2-yl-5-ethylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3.Na/c1-4-6(3)10(5-2)7(13)11-9(15)12-8(10)14;/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15);/q;+1/p-1 |
InChI 键 |
QORQZMBCPRBCAB-UHFFFAOYSA-M |
SMILES |
CCC(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
规范 SMILES |
CCC(C)C1(C(=O)NC(=O)[N-]C1=O)CC.[Na+] |
同义词 |
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(1-methylpropyl)-, monosodium salt butabarbital butabarbital sodium butabarbitone Butisol Butisol Sodium Sarisol secbutabarbital secbutabarbital sodium secbutobarbitone secumalum |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















